molecular formula C11H21N3O B1478366 1-(4-Cyclobutylpiperazin-1-yl)-2-(methylamino)ethan-1-one CAS No. 1829399-23-6

1-(4-Cyclobutylpiperazin-1-yl)-2-(methylamino)ethan-1-one

Cat. No. B1478366
CAS RN: 1829399-23-6
M. Wt: 211.3 g/mol
InChI Key: FWKPJYMCDONHAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Cyclobutylpiperazin-1-yl)-2-(methylamino)ethan-1-one, also known as 4-CB-PIPEA, is an organic compound with a wide range of applications in the scientific and medical fields. It is a cyclic amine derivative, which has been investigated for its potential use in a variety of applications, including drug delivery and medical imaging. Its ability to interact with proteins and other molecules makes it a valuable tool for drug delivery, as it can be used to target specific molecules or tissues. Additionally, its high solubility in water and other solvents makes it an ideal candidate for drug delivery and medical imaging.

Scientific Research Applications

Synthesis and Potential Inhibitors

  • Researchers have synthesized derivatives related to 1-(4-Cyclobutylpiperazin-1-yl)-2-(methylamino)ethan-1-one, exploring their potential as inhibitors of 15-lipoxygenase, an enzyme associated with inflammatory and cardiovascular diseases. Compounds closely related to the chemical showed promising inhibitory effects (Asghari et al., 2016).

Correlation Between Physicochemical and Biological Properties

  • A study on poly(amido-amine)s, which include chemical structures similar to 1-(4-Cyclobutylpiperazin-1-yl)-2-(methylamino)ethan-1-one, revealed significant insights into the relationship between the physicochemical properties of these compounds and their biological activity. This could have implications for the development of biologically active materials (Ferruti et al., 2000).

Synthesis and Antibacterial Activity

  • The chemical has been utilized in the synthesis of new compounds with potential antibacterial activity. One such example is the synthesis of benzyl piperazine with pyrimidine and isoindolinedione, indicating the compound's role in developing new antimicrobial agents (Merugu et al., 2010).

Anticancer Activity

  • Compounds structurally similar to 1-(4-Cyclobutylpiperazin-1-yl)-2-(methylamino)ethan-1-one have been evaluated for their anticancer activity. For instance, the synthesis of certain derivatives showed moderate to potent antiproliferative activities against various cancer cell lines, highlighting the compound's potential in cancer research (Jiang et al., 2016).

HIV-1 Attachment Inhibition

  • Research has explored the potential of compounds structurally related to the chemical as inhibitors of HIV-1 attachment, a critical step in the HIV infection process. This indicates potential applications in HIV research and therapy (Meanwell et al., 2009).

Synthesis of Novel Compounds

  • The chemical has been involved in the synthesis of new molecules, such as benzylpiperazin-2-one nitrones, highlighting its utility in creating novel compounds with potential pharmacological properties (Bernotas & Adams, 1996).

Optoelectronic and Docking Studies

  • Thiophene-2-carboxaldehyde derivatives, which include structures similar to the compound , have been synthesized and analyzed for their optoelectronic properties and interactions with proteins. This research demonstrates the compound's potential in material science and drug design (Shareef et al., 2016).

properties

IUPAC Name

1-(4-cyclobutylpiperazin-1-yl)-2-(methylamino)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O/c1-12-9-11(15)14-7-5-13(6-8-14)10-3-2-4-10/h10,12H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKPJYMCDONHAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)N1CCN(CC1)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Cyclobutylpiperazin-1-yl)-2-(methylamino)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Cyclobutylpiperazin-1-yl)-2-(methylamino)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-Cyclobutylpiperazin-1-yl)-2-(methylamino)ethan-1-one
Reactant of Route 3
1-(4-Cyclobutylpiperazin-1-yl)-2-(methylamino)ethan-1-one
Reactant of Route 4
1-(4-Cyclobutylpiperazin-1-yl)-2-(methylamino)ethan-1-one
Reactant of Route 5
Reactant of Route 5
1-(4-Cyclobutylpiperazin-1-yl)-2-(methylamino)ethan-1-one
Reactant of Route 6
1-(4-Cyclobutylpiperazin-1-yl)-2-(methylamino)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.